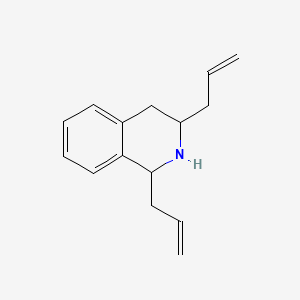

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is a chemical compound with the CAS Number: 315248-31-8 . It has a linear formula of C15H19N and a molecular weight of 213.32 .

Molecular Structure Analysis

The InChI code for 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline is 1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline include a molecular weight of 213.32 and a linear formula of C15H19N .科学的研究の応用

- THIQ serves as the core structural motif in tailored enzyme inhibitors. Researchers have explored its potential in inhibiting specific enzymes involved in disease pathways . Its unique conformational features make it valuable for drug discovery.

- THIQ derivatives act as potent receptor ligands. These compounds interact with specific receptors in the body, influencing cellular responses. Their pharmacological applications span diverse areas, including neurological disorders and inflammation .

- THIQ and its analogs exhibit a wide range of anti-infective activities. These include anti-bacterial, anti-viral, and anti-fungal effects. Researchers have explored their potential as therapeutic agents against various pathogens .

- Some THIQ analogs have demonstrated anti-cancer properties. These compounds may interfere with cancer cell growth, making them interesting candidates for further investigation in oncology research .

- THIQ -based compounds have been studied for their neuroprotective effects. Researchers explore their potential in conditions like Alzheimer’s disease and Parkinson’s disease . These compounds may modulate neuronal function and protect against neurodegeneration.

- THIQ derivatives are analogs of natural products. Researchers have synthesized them to mimic the structural features of naturally occurring compounds. These analogs can be modified to enhance specific properties, such as bioactivity or stability .

Enzyme Inhibition

Receptor Ligands

Anti-Infective Properties

Anti-Cancer Potential

Neurodegenerative Disorders

Natural Product Analogues

作用機序

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiqs are known to interact with their targets and induce changes that result in their biological activities

Biochemical Pathways

It is suggested that endogenous tetrahydroisoquinolines play a role in the control of neurotransmitter function, and prevention of neurotoxicity related to monoamine oxidase (mao) activity in the brain .

Result of Action

Thiqs are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

1,3-bis(prop-2-enyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N/c1-3-7-13-11-12-9-5-6-10-14(12)15(16-13)8-4-2/h3-6,9-10,13,15-16H,1-2,7-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIGZPJQDYMQKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC2=CC=CC=C2C(N1)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diallyl-1,2,3,4-tetrahydro-isoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2364800.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)

![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)

![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)